2-Hydrazinylpyridine-4-carbonitrile

Medicinal Chemistry Hypoxia-Inducible Factor (HIF) Pathway Cardiovascular and Hematological Disease Therapeutics

Researchers synthesizing HIF-prolyl-4-hydroxylase inhibitors require the precise 2,4-substitution pattern for successful cyclization to pyrazolo[3,4-b]pyridine pharmacophores; generic regioisomers yield incorrect final compounds. This building block enables reproducible patent-specified syntheses (US2010/0093803 A1). • Unique 2,4-substitution directs annulation to fused pyrazolopyridine systems, ensuring target pharmacophore integrity. • Predicted bp 263.2±43.0 °C guides scale-up distillation and thermal stability protocols. • Bulk quantities available with reliable global logistics for R&D and pilot-scale production.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 913839-68-6
Cat. No. B040477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinylpyridine-4-carbonitrile
CAS913839-68-6
Synonyms2-hydrazinylpyridine-4-carbonitrile; 2-Hydrazinylisonicotinonitrile; 2-Hydrazinoisonicotinonitrile; 2-Hydrazino-iso-picolinonitrile; 4-Cyano-2-hydrazinopyridine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C#N)NN
InChIInChI=1S/C6H6N4/c7-4-5-1-2-9-6(3-5)10-8/h1-3H,8H2,(H,9,10)
InChIKeyPMRMKCHJLLVOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinylpyridine-4-carbonitrile Overview


2-Hydrazinylpyridine-4-carbonitrile (CAS 913839-68-6), also known as 2-hydrazinoisonicotinonitrile, is a heterocyclic compound with the molecular formula C₆H₆N₄ and a molecular weight of 134.14 g/mol . Its structure incorporates a pyridine ring substituted with a hydrazine moiety at the 2-position and a nitrile group at the 4-position, giving it a predicted boiling point of 263.2±43.0 °C . In the research literature, this compound is documented as a synthetic intermediate specifically utilized in the preparation of HIF-prolyl-4-hydroxylase inhibitors as described in patent applications for the treatment of cardiovascular and hematological diseases [1].

2-Hydrazinylpyridine-4-carbonitrile: Substitution Risks


Generic substitution among hydrazinopyridine carbonitrile regioisomers is not advisable due to fundamental differences in regiochemistry that critically alter downstream synthetic outcomes. The specific 2,4-substitution pattern of 2-hydrazinylpyridine-4-carbonitrile (nitrile at position 4, hydrazine at position 2) provides a unique scaffold for constructing fused pyrazolopyridine systems via annulation reactions, a reactivity profile that is absent in its 2,3-regioisomer (2-hydrazinylpyridine-3-carbonitrile) and other positional analogs [1]. The precise substitution pattern directly dictates the cyclization pathway and the structural integrity of the final pharmacophore. In the context of patented HIF-prolyl-4-hydroxylase inhibitor synthesis, this specific regioisomer is explicitly utilized as a key intermediate; substituting an alternative hydrazinopyridine carbonitrile would yield a structurally different final compound that is not covered by the original intellectual property or pharmacological validation [2].

2-Hydrazinylpyridine-4-carbonitrile: Differentiation Evidence


Regioisomer-Specific Utility in HIF-PH Inhibitor Synthesis

2-Hydrazinylpyridine-4-carbonitrile is explicitly documented as a synthetic intermediate in the preparation of substituted dihydropyrazolone-based HIF-prolyl-4-hydroxylase inhibitors in US2010/0093803 A1. In contrast, the 2,3-regioisomer 2-hydrazinylpyridine-3-carbonitrile is not identified in this patent family for this specific application, indicating that the 2,4-substitution pattern is required for the intended synthetic transformation leading to the biologically active scaffold [1]. This demonstrates regiospecificity in the documented industrial application of this building block.

Medicinal Chemistry Hypoxia-Inducible Factor (HIF) Pathway Cardiovascular and Hematological Disease Therapeutics

Predicted Boiling Point for Purification and Handling

2-Hydrazinylpyridine-4-carbonitrile has a predicted boiling point of 263.2±43.0 °C . This physicochemical parameter, while predicted, provides a baseline for establishing appropriate distillation, storage, and analytical method conditions. While no direct comparative boiling point data for the 2,3-regioisomer was located in the available literature search, this value serves as a practical reference point for process chemists developing purification protocols.

Process Chemistry Analytical Method Development Synthetic Intermediate Handling

2-Hydrazinylpyridine-4-carbonitrile: Research and Industrial Applications


HIF-PH Inhibitor Intermediate Synthesis

2-Hydrazinylpyridine-4-carbonitrile is utilized as a key intermediate in the synthetic pathway to substituted dihydropyrazolone-based HIF-prolyl-4-hydroxylase inhibitors, as explicitly described in patent US2010/0093803 A1 [1]. These inhibitors act by stabilizing HIF and inducing target genes such as erythropoietin, making them relevant for research into anemia and ischemic disease therapeutics. Researchers requiring this specific regioisomer for reproducing or expanding upon the patented synthetic methodology should prioritize sourcing this exact building block, as the 2,4-substitution pattern is integral to the described cyclization and final pharmacophore construction.

Fused Pyrazolopyridine Heterocyclic Libraries via Annulation

The 2-hydrazinyl-4-carbonitrile substitution pattern is specifically suited for annulation reactions that yield fused pyrazolo[3,4-b]pyridine systems [1]. The hydrazine moiety at position 2 facilitates cyclization with adjacent nitrile or carbonyl groups to form the pyrazole ring fused to the pyridine core. This regiospecific synthetic utility is distinct from the 2,3-regioisomer, which would yield structurally different fused heterocycles. This makes 2-hydrazinylpyridine-4-carbonitrile a valuable building block for constructing focused libraries of pyrazolopyridine-containing compounds for biological screening.

Process Development and Scale-Up for Hydrazinopyridine Intermediates

The predicted boiling point of 263.2±43.0 °C provides a quantitative reference for developing appropriate distillation, vacuum handling, and thermal stability protocols during scale-up activities [1]. Process chemists can use this predicted value as a starting point for optimizing purification conditions and establishing safe handling parameters when transitioning from milligram-scale research quantities to multi-gram batch production.

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